Piperazine-1-sulfonyl fluoride;hydrochloride
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Overview
Description
Piperazine-1-sulfonyl fluoride;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine-1-sulfonyl fluoride;hydrochloride typically involves the reaction of piperazine with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Piperazine-1-sulfonyl fluoride;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used in oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed in reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
Piperazine-1-sulfonyl fluoride;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme inhibition and protein modification.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic properties, such as antiviral, anticancer, and anti-inflammatory activities.
Industry: In industrial processes, the compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of piperazine-1-sulfonyl fluoride;hydrochloride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. This interaction can affect various biochemical pathways and cellular processes, making the compound valuable in research and therapeutic applications .
Comparison with Similar Compounds
Piperazine: A basic nitrogen heterocycle with a wide range of biological activities.
Piperazine-1-carboxylate: Another piperazine derivative with different functional groups and applications.
Piperazine-1-sulfonamide: A compound similar to piperazine-1-sulfonyl fluoride;hydrochloride but with a sulfonamide group instead of a sulfonyl fluoride group
Uniqueness: this compound is unique due to its sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in various research and industrial applications, distinguishing it from other piperazine derivatives .
Properties
IUPAC Name |
piperazine-1-sulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FN2O2S.ClH/c5-10(8,9)7-3-1-6-2-4-7;/h6H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTAIEVEJBDLPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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